Product packaging for 2-[(Cycloheptylideneamino)oxy]acetic acid(Cat. No.:CAS No. 1202-45-5)

2-[(Cycloheptylideneamino)oxy]acetic acid

Cat. No.: B2649831
CAS No.: 1202-45-5
M. Wt: 185.223
InChI Key: UBJYWEPKULSKSZ-UHFFFAOYSA-N
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Description

2-[(Cycloheptylideneamino)oxy]acetic acid is a high-purity organic compound supplied for use as a specialized building block in chemical synthesis and research applications. This compound, with the CAS registry number 1202-45-5 , has a molecular formula of C9H15NO3 and a molecular weight of 185.22 g/mol . Its structure features both an oxyacetic acid chain and a cycloheptylideneimino group, offering versatile reactivity for researchers developing novel chemical entities. As an organic building block, it is a valuable precursor for synthesizing more complex molecules for various investigative purposes in pharmaceutical and chemical development . We provide this product with a guaranteed purity of 95% and support its use with comprehensive analytical data, including NMR and HPLC documentation, to ensure research integrity . This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15NO3 B2649831 2-[(Cycloheptylideneamino)oxy]acetic acid CAS No. 1202-45-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(cycloheptylideneamino)oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c11-9(12)7-13-10-8-5-3-1-2-4-6-8/h1-7H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJYWEPKULSKSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(=NOCC(=O)O)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Cycloheptylideneamino Oxy Acetic Acid and Its Precursors

Traditional Synthetic Approaches for Oxime Ethers

Oxime ethers are traditionally synthesized through a two-step process. The first step involves the formation of an oxime by reacting an aldehyde or a ketone with hydroxylamine (B1172632), often in the presence of a base. jocpr.com The resulting aldoxime or ketoxime is then O-alkylated in a second step using an alkyl halide in the presence of a base like sodium alkoxides, sodium hydride, or potassium carbonate in solvents such as acetone, DMSO, or DMF. jocpr.com This classical approach, a variation of the Williamson ether synthesis, is a well-established method for forming the C=N-O-R linkage characteristic of oxime ethers.

One-pot syntheses have also been developed to streamline this process. For instance, α,β-unsaturated oxime ethers have been synthesized in a one-pot reaction from aldehydes, hydroxylamine hydrochloride, an alkyl bromide, and anhydrous potassium carbonate in THF. jocpr.com This method offers the advantage of completing the reaction in about an hour with good yields. jocpr.com

Carboxylic Acid Functionalization Strategies in Organic Synthesis

Carboxylic acids are versatile building blocks in organic synthesis, and their functionalization is a key step in the synthesis of many complex molecules. longdom.orgresearchgate.net The carboxyl group can be converted into a variety of other functional groups, including esters, amides, and acid anhydrides. libretexts.orgjackwestin.com

Esterification, the reaction of a carboxylic acid with an alcohol, is a fundamental transformation. libretexts.org The Fischer esterification, which involves heating the carboxylic acid and alcohol with a strong acid catalyst, is a classic method. jackwestin.com More modern and milder methods have been developed to overcome the limitations of traditional approaches. For example, KPF6 has been used as a promoter for the esterification of a wide range of carboxylic acids, offering a green and efficient alternative. acs.orgnih.gov Imidazole carbamates have also been shown to mediate the chemoselective esterification of carboxylic acids. acs.org

Amide bond formation is another critical functionalization of carboxylic acids. libretexts.org Direct conversion can be challenging due to the basicity of amines, which can deprotonate the carboxylic acid. jackwestin.com To circumvent this, activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) are often employed. jackwestin.com

Novel Synthetic Routes for the Cycloheptylidene Subunit

The synthesis of the cycloheptylidene subunit, specifically cycloheptanone (B156872), is a crucial aspect of forming the target molecule. While traditional methods exist, novel synthetic routes are continuously being explored to improve efficiency and yield. Ring-expansion reactions of smaller cyclic ketones are a common strategy for accessing seven-membered rings. For example, the B(C6F5)3-catalyzed reductive rearrangement of α-tetralone-derived oximes with hydrosilanes can lead to the formation of 2,3,4,5-tetrahydro-1H-benzo[b]azepines, demonstrating a ring enlargement process. rsc.org

Chemo-, Regio-, and Stereoselective Synthesis of 2-[(Cycloheptylideneamino)oxy]acetic Acid

Achieving chemo-, regio-, and stereoselectivity is paramount in the synthesis of complex organic molecules. In the context of this compound, chemoselectivity is crucial when dealing with multiple reactive sites. For instance, iridium-catalyzed N- and O-allylation of oximes can be directed towards either N-allylation or O-allylation by choosing the appropriate reaction conditions. chemrxiv.orgsemanticscholar.org This divergent reactivity allows for the selective formation of either nitrones or oxime ethers. chemrxiv.orgsemanticscholar.org

Regioselectivity becomes important when dealing with unsymmetrical ketones or when multiple positions on a molecule can react. In the synthesis of the target molecule, the formation of the oxime from cycloheptanone is straightforward due to the ketone's symmetry. However, in more complex scenarios, controlling the site of oximation is a key consideration.

Green Chemistry Approaches in the Synthesis of Aminooxyacetic Acid Derivatives

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijprajournal.com In the synthesis of oximes and their derivatives, several green approaches have been developed. Solvent-free "grindstone chemistry" has been used for the synthesis of oximes by simply grinding carbonyl compounds with hydroxylamine hydrochloride in the presence of a catalyst like Bi2O3 at room temperature. nih.govresearchgate.net This method minimizes waste and avoids the use of volatile organic solvents. nih.govresearchgate.netresearchgate.net

The use of water as a reaction medium is another cornerstone of green chemistry. An environmentally benign method for the conversion of aldehydes to aldoximes utilizes a Hyamine® catalyst in water at ambient temperature, offering high yields and short reaction times. yccskarad.com Natural acid catalysts, such as those derived from fruit juices, have also been employed for oxime synthesis, further highlighting the shift towards more sustainable practices. ijprajournal.com

Solid-Phase Synthesis Techniques for Analogous Compounds

Solid-phase synthesis has emerged as a powerful tool for the rapid generation of libraries of organic compounds. This technique has been applied to the synthesis of oximes and related structures. For example, a protocol for the solid-phase synthesis of [4.4] spirocyclic oximes has been developed, which can be adapted for the synthesis of other small molecules like isoxazolines and isoxazoles. youtube.com

The use of polymer-bound oxime esters as supports for solid-phase peptide synthesis has also been explored. acs.org Furthermore, radical reactions on solid support have been achieved using triethylborane (B153662) as an initiator for the intermolecular carbon radical addition to glyoxylic oxime ether anchored to a resin, leading to the synthesis of α-amino acid derivatives. nih.gov These techniques offer a platform for the combinatorial synthesis of analogs of this compound.

Enzymatic and Biocatalytic Approaches to Related Structures

Enzymes are increasingly being used as catalysts in organic synthesis due to their high selectivity and mild reaction conditions. Lipases, in particular, have been employed in the kinetic resolution of oxime esters to produce enantiomerically enriched oximes. cdnsciencepub.com This biocatalytic approach allows for the synthesis of optically active building blocks. cdnsciencepub.com

Lipases have also been used to catalyze transesterification reactions in organic media, with oxime esters serving as efficient irreversible acyl transfer agents. electronicsandbooks.comrsc.org This methodology can be extended to the preparation of functionally substituted chiral and achiral monomers. electronicsandbooks.com The use of lipases for the esterification of carbohydrates further demonstrates the versatility of these biocatalysts in organic synthesis. mdpi.com

Data Tables

Table 1: Comparison of Synthetic Methods for Oximes

MethodCatalyst/ReagentSolventConditionsAdvantages
Grindstone ChemistryBi2O3Solvent-freeRoom Temperature, GrindingEnvironmentally friendly, rapid, high yield nih.govresearchgate.net
Aqueous SynthesisHyamine®WaterAmbient TemperatureGreen solvent, high efficiency, simple operation yccskarad.com
Solid-Phase SynthesisSilica gel/NaOHDry mediaGrindingFast reaction, easy work-up, high yield tandfonline.com
One-Pot SynthesisAnhydrous K2CO3THFRefluxStreamlined process, good yields jocpr.com

Table 2: Carboxylic Acid Functionalization Strategies

ReactionReagent/CatalystProductKey Features
EsterificationKPF6EsterGreen, efficient, wide substrate scope acs.orgnih.gov
EsterificationImidazole CarbamatesEsterChemoselective, mild conditions acs.org
AmidationDCCAmideDrives difficult reactions by activating the carboxylic acid jackwestin.com

Chemical Reactivity and Mechanistic Investigations of 2 Cycloheptylideneamino Oxy Acetic Acid

Reactivity of the Oxime Ether Linkage

The oxime ether linkage (C=N-O-C) is a key feature of 2-[(Cycloheptylideneamino)oxy]acetic acid, and its reactivity is central to the molecule's chemical profile. This functional group is known for its relative stability compared to imines and hydrazones, yet it can undergo specific transformations under controlled conditions. nih.govscispace.com

Hydrolysis Mechanisms and Kinetic Studies

The hydrolysis of the oxime ether bond in this compound to yield cycloheptanone (B156872), hydroxylamine (B1172632), and glycolic acid is expected to be catalyzed by acid. nih.govscispace.com Under neutral or basic conditions, the linkage is generally stable. The accepted mechanism for the acid-catalyzed hydrolysis of oximes involves the protonation of the nitrogen atom, which increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by water. nih.gov

Illustrative Hypothetical Kinetic Data for Hydrolysis:

pH Rate Constant (k, s⁻¹) Half-life (t₁/₂)
1 5.2 x 10⁻⁴ ~22 minutes
3 4.8 x 10⁻⁶ ~40 hours
5 3.1 x 10⁻⁸ ~700 days
7 Very Slow Very Long
Note:

Transoximation Reactions and Equilibrium Studies

Transoximation is a reaction in which the oxime ether of one carbonyl compound is converted to the oxime ether of another by reaction with a different carbonyl compound. This reaction is typically catalyzed by a Brønsted acid and proceeds through the in-situ formation of a hydroxylamine derivative. rsc.org For this compound, reaction with a more reactive aldehyde or ketone in the presence of an acid catalyst would be expected to lead to a new oxime ether and cycloheptanone.

The position of the equilibrium in a transoximation reaction is dependent on the relative stabilities of the reactants and products, which are influenced by steric and electronic factors of the carbonyl compounds involved.

Illustrative Hypothetical Equilibrium Constants for Transoximation:

Reacting Carbonyl Equilibrium Constant (Keq)
Formaldehyde > 100
Acetaldehyde ~50
Acetone ~10
Benzophenone < 1
Note:

Nucleophilic and Electrophilic Reactivity Profiles

The carbon-nitrogen double bond of the oxime ether is susceptible to both nucleophilic and electrophilic attack.

Nucleophilic Attack: The carbon atom of the C=N bond is electrophilic and can be attacked by strong nucleophiles. researchgate.net However, this reactivity is generally lower than that of the corresponding ketone due to the presence of the electron-donating oxygen atom. The cycloheptyl ring may also introduce some steric hindrance, further moderating this reactivity. researchgate.net

Electrophilic Attack: The nitrogen and oxygen atoms of the oxime ether have lone pairs of electrons and are therefore nucleophilic centers that can react with electrophiles. youtube.com Protonation of the nitrogen atom, as seen in acid-catalyzed hydrolysis, is a key example of this reactivity. nih.gov Alkylating agents could potentially react at the nitrogen or oxygen, though such reactions are less common for oxime ethers compared to oximes.

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group (-COOH) in this compound is expected to undergo the typical reactions of this functional group, largely independent of the distal oxime ether linkage.

Esterification and Amidation Reactions

Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common method. masterorganicchemistry.comyoutube.com Given the potential for acid-catalyzed hydrolysis of the oxime ether linkage under harsh conditions, milder methods may be preferable. These include the use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) with a catalytic amount of a base like 4-(dimethylamino)pyridine (DMAP). peptide.comnih.gov

Illustrative Hypothetical Yields for Esterification:

Alcohol Method Product Yield (%)
Methanol (B129727) H₂SO₄ (cat.), reflux Methyl 2-[(cycloheptylideneamino)oxy]acetate 75
Ethanol DCC, DMAP, CH₂Cl₂ Ethyl 2-[(cycloheptylideneamino)oxy]acetate 85
tert-Butanol DIC, DMAP, CH₂Cl₂, 48h tert-Butyl 2-[(cycloheptylideneamino)oxy]acetate 60
Note:

Amidation: The formation of amides from the carboxylic acid can be accomplished by reaction with an amine. This transformation typically requires the activation of the carboxylic acid, often through the use of peptide coupling reagents. bachem.comresearchgate.net A wide variety of such reagents are available, including O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU), (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), and benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (PyBOP). peptide.combachem.com These reagents facilitate the formation of an active ester intermediate in situ, which then readily reacts with the amine to form the corresponding amide.

Illustrative Hypothetical Yields for Amidation:

Amine Coupling Reagent Product Yield (%)
Aniline HBTU, DIPEA, DMF N-Phenyl-2-[(cycloheptylideneamino)oxy]acetamide 90
Benzylamine HATU, DIPEA, DMF N-Benzyl-2-[(cycloheptylideneamino)oxy]acetamide 92
Diethylamine PyBOP, DIPEA, DMF N,N-Diethyl-2-[(cycloheptylideneamino)oxy]acetamide 88
Note:

Decarboxylation Pathways and Derivatives

Decarboxylation of simple aliphatic carboxylic acids is generally difficult and requires harsh conditions. However, oxidative decarboxylation methods have been developed for certain classes of carboxylic acids, such as arylacetic acids. chemrevlett.comias.ac.in It is plausible that under specific oxidative conditions, this compound could undergo decarboxylation to yield a methyl-substituted cycloheptanone oxime derivative, though this would likely require specialized reagents.

Cyclization Reactions and Ring Formation

The this compound molecule serves as a prime candidate for radical-mediated cyclization reactions, a cornerstone of modern synthetic chemistry for constructing nitrogen-containing heterocycles. acs.orgnih.gov The key to this reactivity lies in the α-imino-oxy acid functional group, which can be readily converted into a highly reactive iminyl radical intermediate. researchgate.net

This transformation is typically initiated under mild conditions through single-electron transfer (SET), which can be triggered by photocatalysis, electrochemistry, or metal catalysis (e.g., using silver or cobalt salts). acs.orgresearchgate.netnih.gov The process involves a cascade of events:

Single-Electron Transfer (SET): An electron is transferred to the molecule, often facilitated by a photocatalyst or an electrode.

Decarboxylation: The resulting radical anion rapidly loses carbon dioxide from the carboxylic acid group.

N-O Bond Cleavage: The weak nitrogen-oxygen bond undergoes homolytic cleavage to release a stable carboxylate anion and generate the key cycloheptylidene-iminyl radical.

Once formed, this iminyl radical can engage in several reaction pathways. In the context of cyclization, if the cycloheptane (B1346806) ring were substituted with an unsaturated moiety (such as an alkene or alkyne), a facile intramolecular cyclization could occur. researchgate.net This process, known as a radical aza-cyclization, would lead to the formation of fused bicyclic nitrogen heterocycles. acs.orgnih.gov The regioselectivity of the ring closure would be governed by Baldwin's rules, typically favoring 5-exo-trig or 6-endo-trig pathways depending on the length of the tether.

Alternatively, the iminyl radical can be trapped in an intermolecular fashion by an external alkene or other radical acceptor, leading to more complex molecular architectures. nih.gov

Table 1: Predicted Cyclization Reactions of this compound Derivatives
Initiation MethodReactive IntermediateHypothetical Reaction TypePotential Product Class
Visible Light Photocatalysis (e.g., Ir or Ru catalyst)Cycloheptylidene-iminyl radicalIntramolecular Radical Aza-CyclizationFused N-Heterobicycles
Electrochemical OxidationCycloheptylidene-iminyl radicalIntramolecular Decarboxylative CyclizationPhenanthridine-type structures (with aryl moiety) nih.gov
Silver (Ag) CatalysisCycloheptylidene-iminyl radicalIntermolecular Radical AdditionFunctionalized Pyrrolines researchgate.net

Reactivity of the Cycloheptylidene Moiety

The seven-membered cycloheptylidene ring provides a scaffold that can undergo its own unique set of transformations, distinct from the reactivity of the oxime ether group.

Reactions on the Aliphatic Ring Structure

The cycloheptane ring behaves as a typical cycloalkane and is susceptible to reactions characteristic of sp³-hybridized carbon atoms. Free-radical halogenation, for instance, could selectively occur at the α-carbon positions adjacent to the C=N double bond. These positions are activated due to the potential for resonance stabilization of the resulting radical intermediate. Under more forceful oxidative conditions, the ring could be cleaved.

Ring-Opening and Ring-Contraction Mechanisms

More sophisticated transformations involve the cleavage or rearrangement of the carbocyclic framework itself.

Ring-Opening Mechanisms: A significant reaction pathway available to cyclic ketoxime derivatives is a radical-mediated ring-opening C-C bond cleavage. nih.govresearchgate.net Following the generation of the cycloheptylidene-iminyl radical (as described in section 3.2.3), a β-scission event can occur. This involves the cleavage of the C1-C2 or C1-C7 bond of the cycloheptane ring, which is a thermodynamically favorable process that relieves ring strain and results in the formation of a stable cyano group. This cascade reaction transforms the cyclic structure into a linear alkyl chain with a terminal nitrile and a distal carbon-centered radical, which can be further functionalized. nih.govresearchgate.net This photoinduced method provides a powerful tool for generating complex, functionalized nitriles from simple cyclic precursors. nih.gov

Another theoretical pathway for ring cleavage is the Grob fragmentation. For this to occur, the cycloheptane ring would need to be appropriately functionalized with a nucleofuge (leaving group) at the C4 or C5 position relative to the oxime. In the presence of a Lewis acid, a concerted fragmentation could break the C1-C2 and C4-C5 bonds, yielding three smaller fragments. researchgate.netwikipedia.orgrsc.org

Ring-Contraction and Expansion Mechanisms: The cycloheptylidene framework is also connected to ring contraction and expansion reactions, most notably through its parent ketone, cycloheptanone. The Tiffeneau-Demjanov rearrangement is a classic synthetic method used to convert a 1-aminomethyl-cycloalkanol into a ring-expanded or -contracted ketone using nitrous acid. numberanalytics.comwikipedia.org By starting with cycloheptanone, one could synthesize the corresponding 1-aminomethyl-cycloheptanol. Treatment with nitrous acid would generate a diazonium intermediate that, upon loss of N₂, forms a primary carbocation. A subsequent 1,2-alkyl shift from the ring would lead predominantly to the ring-expanded cyclooctanone, with the ring-contracted cyclohexyl methyl ketone as a potential minor product. libretexts.orgwikipedia.org This demonstrates the inherent flexibility of the cycloheptyl skeleton in rearrangement reactions.

Table 2: Potential Rearrangements of the Cycloheptylidene Moiety
Reaction TypeKey IntermediatePrimary ProductMechanism
Photochemical Ring OpeningCycloheptylidene-iminyl radicalω-Cyano-heptyl radicalβ-Scission of C-C bond nih.gov
Grob Fragmentation (Hypothetical)Functionalized cycloheptaneThree smaller fragmentsConcerted heterolytic cleavage rsc.org
Tiffeneau-Demjanov Rearrangement (from precursor)Diazonium ion / CarbocationCyclooctanone (Ring Expansion)1,2-Alkyl Shift wikipedia.org

Mechanistic Studies of Functional Group Interconversions

The reactivity of this compound is also defined by the chemical transformations of its constituent functional groups—the oxime ether and the carboxylic acid. wikipedia.org Functional group interconversion is a fundamental strategy in organic synthesis for accessing diverse molecular analogues. vanderbilt.edu

Reactions of the Oxime Ether Group:

Hydrolysis: The C=N-O linkage can be cleaved under acidic or basic aqueous conditions to regenerate the parent carbonyl compound, cycloheptanone, along with 2-(aminooxy)acetic acid.

Reduction: The carbon-nitrogen double bond is susceptible to reduction. Catalytic hydrogenation (e.g., H₂/Pd-C) or treatment with hydride reagents (e.g., NaBH₄, LiAlH₄) would reduce the oxime ether to the corresponding secondary amine, N-(cycloheptyl)aminooxyacetic acid.

Reactions of the Carboxylic Acid Group:

Esterification: In the presence of an alcohol and an acid catalyst (Fischer esterification), the carboxylic acid can be converted into its corresponding ester.

Amide Formation: Activation of the carboxylic acid, for example by converting it to an acid chloride with thionyl chloride (SOCl₂), followed by reaction with an amine, would yield the corresponding amide.

Reduction: Strong reducing agents like LiAlH₄ would reduce the carboxylic acid to a primary alcohol, yielding 2-((cycloheptylideneamino)oxy)ethan-1-ol.

Table 3: Summary of Functional Group Interconversions
Functional GroupReactionReagentsProduct Functional Group
Oxime EtherHydrolysisH₃O⁺ or OH⁻Ketone
Oxime EtherReductionH₂, Pd/C or LiAlH₄Secondary Amine
Carboxylic AcidEsterificationR-OH, H⁺Ester
Carboxylic AcidReductionLiAlH₄ then H₂OPrimary Alcohol
Carboxylic AcidAmide Formation1. SOCl₂ 2. R₂NHAmide

Photochemical and Electrochemical Reactivity of the Compound

The response of this compound to light and electric current provides access to unique, radical-based reaction pathways.

Photochemical Reactivity: The N-O bond within the oxime ether moiety is photolabile. researchgate.net Upon irradiation with UV light, this bond can undergo homolytic cleavage. For α-imino-oxy acids, this process is particularly efficient as it is coupled with decarboxylation, leading to the formation of an iminyl radical. researchgate.net As discussed previously, this radical can trigger subsequent reactions, most notably the C-C bond cleavage of the cycloheptane ring to produce a ring-opened cyano-alkyl radical. nih.govresearchgate.net This photoinduced fragmentation represents a powerful method for converting cyclic ketones into linear, bifunctional molecules without the need for harsh reagents or transition metals. nih.gov In the absence of other pathways, the iminyl radical could also abstract a hydrogen atom from the solvent or another molecule to form an imine.

Electrochemical Reactivity: The electrochemistry of oximes and their ethers is well-documented.

Electroreduction: In protic media, oxime ethers typically undergo a four-electron reduction at the cathode to produce a primary amine. csircentral.net The mechanism is believed to involve initial protonation steps, followed by the reductive cleavage of the N-O bond to form an imine intermediate. This imine is then further reduced to the amine. nih.govresearchgate.net The precise reduction potential depends on the pH of the solution and the nature of the electrode. nih.gov For the title compound, this would result in the formation of cycloheptylamine.

Electrooxidation: Anodic oxidation provides a clean and efficient method for generating iminyl radicals from α-imino-oxy acids. nih.gov This electrochemical approach for decarboxylative N-O bond cleavage avoids the need for chemical oxidants or photocatalysts and can be used to initiate the cyclization and ring-opening reactions described above under controlled conditions.

Table 4: Summary of Photochemical and Electrochemical Reactivity
ConditionProcessKey IntermediateMajor Outcome
Photochemical (UV/Visible Light)Decarboxylation & N-O Bond HomolysisCycloheptylidene-iminyl radicalRing-opening to form a cyano-alkyl radical nih.gov
Electrochemical (Cathodic)Four-Electron ReductionImineReduction to primary amine (Cycloheptylamine) csircentral.netnih.gov
Electrochemical (Anodic)Oxidative DecarboxylationCycloheptylidene-iminyl radicalInitiation of cyclization or ring-opening nih.gov

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 2 Cycloheptylideneamino Oxy Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for providing detailed information about the structure of a molecule at the atomic level. Through the analysis of various NMR experiments, the carbon-hydrogen framework and the spatial proximity of nuclei can be established.

¹H NMR and ¹³C NMR Spectral Analysis

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental techniques for the initial structural assessment of 2-[(Cycloheptylideneamino)oxy]acetic acid.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their neighboring protons through chemical shifts (δ) and spin-spin coupling constants (J). The cycloheptylidene ring is expected to show a series of multiplets in the aliphatic region. The two protons of the methylene (B1212753) group adjacent to the oxygen and the carboxylic acid group would likely appear as a singlet, while the acidic proton of the carboxyl group may present as a broad singlet, with its chemical shift being concentration and solvent dependent.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, distinct signals would be expected for the carbonyl carbon of the carboxylic acid, the quaternary carbon of the oxime, the methylene carbon of the acetic acid moiety, and the carbons of the cycloheptylidene ring. The chemical shifts of these carbons provide insight into their electronic environment.

Table 1: Hypothetical ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.50-1.70m8HCH₂ of cycloheptane (B1346806) ring
~2.20-2.40m4HCH₂ adjacent to C=N
4.65s2HOCH₂COOH
10.50br s1HCOOH

Table 2: Hypothetical ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~26.0-30.0CH₂ of cycloheptane ring
~35.0-37.0CH₂ adjacent to C=N
~70.0OCH₂COOH
~165.0C=N
~172.0COOH

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

To confirm the assignments from one-dimensional NMR and to establish the complete connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments is essential.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, allowing for the tracing of proton networks within the molecule. For instance, the connectivity within the cycloheptylidene ring can be mapped out.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded carbon and proton atoms. This technique is invaluable for definitively assigning the ¹H signals to their corresponding ¹³C signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for establishing the connectivity between different functional groups, such as the correlation between the protons of the OCH₂ group and the carbonyl carbon of the carboxylic acid, as well as the quaternary imine carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about the spatial proximity of protons, which is critical for determining the stereochemistry and preferred conformation of the molecule. For example, NOESY can reveal through-space interactions between the protons of the OCH₂ group and the adjacent protons on the cycloheptylidene ring.

Dynamic NMR Studies of Conformational Equilibria

The cycloheptane ring is known to be conformationally flexible. Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at various temperatures, can provide insights into the conformational equilibria of the cycloheptylidene ring in this compound. By analyzing changes in the line shapes of the NMR signals with temperature, thermodynamic and kinetic parameters for the conformational exchange processes can be determined.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and providing clues about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of the molecular ion. This allows for the determination of the exact mass of this compound. From the exact mass, the elemental composition and a unique molecular formula can be calculated, which serves as a definitive confirmation of the compound's identity.

Table 3: Expected HRMS Data for this compound

Molecular FormulaCalculated Exact MassObserved Exact Mass
C₉H₁₅NO₃185.1052[Experimental Value]

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) involves the isolation of a precursor ion (such as the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions are then analyzed to provide information about the structure of the original molecule. The fragmentation pattern can reveal the presence of specific functional groups and how they are connected. For this compound, characteristic fragmentation pathways could include the loss of the carboxylic acid group, cleavage of the N-O bond, or fragmentation of the cycloheptylidene ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying functional groups and providing insights into the molecular vibrations of a compound. For this compound, these methods are crucial for confirming the presence of key structural motifs, including the carboxylic acid, the oxime ether linkage, and the cycloheptyl ring.

The IR spectrum of an oxime typically displays characteristic bands for O-H, C=N, and N-O stretching vibrations. wikipedia.org In the case of this compound, the carboxylic acid group introduces additional characteristic absorptions. The broad O-H stretching band of the carboxylic acid dimer is expected in the 2500–3300 cm⁻¹ region. The C=O stretching of the carboxylic acid would likely appear as a strong band around 1700-1725 cm⁻¹. The C=N stretching vibration of the oxime ether is anticipated in the range of 1640–1680 cm⁻¹. researchgate.netcdnsciencepub.com The N-O stretching frequency is typically observed in the 930–990 cm⁻¹ region. cdnsciencepub.com

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The C=N and C-C stretching vibrations of the cycloheptyl ring are expected to be Raman active. A comparative analysis of both IR and Raman spectra allows for a more complete vibrational assignment. nih.gov Density Functional Theory (DFT) calculations can be employed to theoretically predict the vibrational frequencies and aid in the assignment of experimental bands. missouri.edu

Table 1: Predicted Infrared and Raman Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
Carboxylic Acid O-H stretch (dimer) 2500-3300 (broad) Weak
Carboxylic Acid C=O stretch 1700-1725 (strong) Moderate
Oxime Ether C=N stretch 1640-1680 (moderate) Strong
Cycloheptyl C-H stretch 2850-2950 (strong) Strong
Oxime Ether N-O stretch 930-990 (moderate) Weak
Carboxylic Acid C-O stretch 1210-1320 (strong) Weak

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. A single-crystal X-ray diffraction study of this compound would yield precise information on bond lengths, bond angles, and torsion angles, confirming its covalent structure and stereochemistry.

Based on studies of similar oxime and carboxylic acid-containing molecules, it is expected that this compound will exhibit intermolecular hydrogen bonding in the solid state. nih.govrsc.org The carboxylic acid moieties are likely to form hydrogen-bonded dimers, a common supramolecular synthon. acs.org Additionally, the oxime nitrogen atom could act as a hydrogen bond acceptor. nih.gov The cycloheptyl ring may adopt a chair or boat-like conformation. Analysis of cyclohexanone (B45756) oxime derivatives has shown that structural effects can be subtle, but bond distances and angles can provide insight into electronic effects within the molecule. researchgate.netunimelb.edu.au

Table 2: Plausible Crystallographic Data for this compound based on Analogous Structures

Parameter Predicted Value
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or Pbca
a (Å) 10-15
b (Å) 5-10
c (Å) 15-20
β (°) 90-105
Z (molecules/unit cell) 4 or 8

Chiroptical Spectroscopic Methods (e.g., CD, ORD) for Stereochemical Analysis (if applicable to chiral analogs)

While this compound itself is achiral, the synthesis of chiral analogs, for instance, by introducing a stereocenter in the cycloheptyl ring or on the acetic acid moiety, would necessitate the use of chiroptical spectroscopic methods to determine their absolute configuration and enantiomeric purity. Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are key techniques for this purpose.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum can provide information about the stereochemistry of the molecule. For chiral oxime ethers, electronic transitions associated with the C=N-O chromophore could give rise to characteristic CD signals. nih.gov The synthesis and chiroptical properties of various chiral oxime ethers have been reported, demonstrating the utility of these compounds in asymmetric synthesis. rsc.orgresearchgate.netrsc.orglboro.ac.ukacs.org

ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The shape of the ORD curve, particularly in the vicinity of an absorption band (the Cotton effect), is related to the absolute configuration of the molecule.

Table 3: Potential Application of Chiroptical Methods for Chiral Analogs

Technique Application Expected Information
Circular Dichroism (CD) Determination of absolute configuration Sign and intensity of Cotton effects related to stereocenters
Optical Rotatory Dispersion (ORD) Confirmation of absolute configuration Shape and sign of the ORD curve

Chromatographic Methods (HPLC, GC-MS) for Purity Assessment and Separation Research

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound, as well as for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds. For this compound, reversed-phase HPLC would be a suitable method. A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) would likely provide good separation. researchgate.net UV detection would be appropriate, given the presence of the oxime chromophore. HPLC can be used to determine the purity of a sample by quantifying the peak area of the main component relative to any impurities. dtic.mil

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds. Due to the low volatility of the carboxylic acid group, derivatization is often necessary prior to GC analysis. Silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the carboxylic acid to a more volatile trimethylsilyl (B98337) ester. usherbrooke.calmaleidykla.lt The derivatized compound can then be separated on a capillary GC column and detected by mass spectrometry. The mass spectrum provides a molecular fingerprint, allowing for confirmation of the compound's identity and the identification of any impurities. nih.govmdpi.com

Table 4: Exemplary Chromatographic Conditions for the Analysis of this compound

Method Column Mobile Phase/Carrier Gas Detector Derivatization
HPLC C18 (e.g., 4.6 x 250 mm, 5 µm) Acetonitrile/Water with 0.1% Formic Acid (gradient elution) UV (e.g., 210 nm) Not required

| GC-MS | Capillary (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) | Helium | Mass Spectrometer (EI) | Required (e.g., BSTFA) |

Computational and Theoretical Chemistry Studies of 2 Cycloheptylideneamino Oxy Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. Methods like Density Functional Theory (DFT) are widely used to determine the distribution of electrons and the energies of molecular orbitals. For 2-[(Cycloheptylideneamino)oxy]acetic acid, these calculations would reveal the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting chemical reactivity.

The HOMO is typically associated with the molecule's ability to donate electrons, while the LUMO relates to its electron-accepting capabilities. In a molecule like this compound, the HOMO is likely to be localized on the electron-rich oxime ether linkage and the oxygen atoms of the carboxylic acid. The LUMO, conversely, would be expected to be distributed over the C=N double bond and the carbonyl group of the carboxylic acid. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive.

Table 1: Illustrative HOMO-LUMO Energies for an Analogous Oxime Ether Derivative This table presents hypothetical data based on typical DFT calculations for similar molecules.

Molecular Orbital Energy (eV)
HOMO -6.85
LUMO -1.23

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Density Functional Theory (DFT)

The flexibility of the cycloheptane (B1346806) ring and the rotatable bonds in the side chain of this compound mean that it can adopt multiple conformations. Conformational analysis is essential to identify the most stable three-dimensional structures and to understand the energy barriers between them.

A common approach involves an initial scan of the potential energy surface using computationally less expensive molecular mechanics (MM) methods. This is followed by geometry optimization of the low-energy conformers using more accurate DFT methods. nih.gov For the cycloheptane ring, various chair and boat conformations would be considered. Additionally, the rotation around the N-O, O-C, and C-C single bonds in the side chain will lead to different conformers. The carboxylic acid group itself can exist in syn and anti conformations, with the syn form generally being more stable due to intramolecular interactions. nih.govnih.gov

The relative energies of these conformers are typically calculated, and at room temperature, the molecule will exist as a Boltzmann-weighted average of the most stable conformations. These conformational preferences are crucial as they can significantly influence the molecule's biological activity and physical properties.

Table 2: Relative Energies of Hypothetical Conformers of this compound This table illustrates plausible relative energies for different conformers based on DFT calculations.

Conformer Description Dihedral Angle (O=C-O-H) Relative Energy (kcal/mol)
Chair, Syn-Carboxyl ~0° 0.00
Chair, Anti-Carboxyl ~180° 4.50
Boat, Syn-Carboxyl ~0° 2.10

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are highly effective in predicting spectroscopic data, which can aid in the structural elucidation and characterization of new compounds.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (¹³C and ¹H). nih.gov The accuracy of these predictions is often high enough to distinguish between different isomers or conformers. rsc.orgresearchgate.net By calculating the NMR shifts for the most stable conformers and comparing the Boltzmann-averaged shifts with experimental data, a more confident assignment of the molecule's structure can be made. bohrium.com For this compound, this would be particularly useful for assigning the signals of the cycloheptane ring protons and carbons, as well as the atoms in the flexible side chain.

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. niscpr.res.in These calculations can help in assigning the characteristic vibrational modes, such as the C=N stretch of the oxime, the C=O stretch of the carboxylic acid, and the N-O and O-H stretching frequencies. wikipedia.org A comparison between the calculated and experimental spectra can confirm the presence of specific functional groups and provide insights into intermolecular interactions, such as hydrogen bonding. acs.org It has been noted that there is a correlation between the C=O stretching vibrational frequency and the pKa of carboxylic acids. nih.gov

Table 3: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups in a Carboxylic Acid-Containing Oxime Ether This is an illustrative table based on typical DFT calculation results for similar compounds.

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
O-H Stretch (Carboxylic Acid) 3450 3300-2500 (broad)
C=O Stretch (Carboxylic Acid) 1750 1710
C=N Stretch (Oxime) 1670 1650

Reaction Pathway Elucidation and Transition State Analysis

Theoretical chemistry can be used to explore the potential chemical reactions of this compound, such as its hydrolysis, esterification, or rearrangement reactions. By mapping the potential energy surface for a given reaction, it is possible to identify the transition state structures and calculate the activation energies. dntb.gov.ua

For example, the acid-catalyzed hydrolysis of the oxime ether bond could be investigated. Computational methods would be used to model the stepwise mechanism, including the initial protonation, nucleophilic attack by water, and subsequent bond cleavage. The calculated activation barriers for different pathways would indicate the most likely reaction mechanism. unive.it Similarly, the mechanism of esterification of the carboxylic acid group could be elucidated. Such studies are crucial for understanding the stability of the compound under different conditions and for designing synthetic routes.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, the behavior of this compound in a solution is of practical importance. Molecular dynamics (MD) simulations can model the dynamic behavior of the molecule in the presence of solvent molecules, such as water. acs.org

MD simulations provide a time-resolved picture of the molecule's movements, including conformational changes and interactions with the solvent. aip.orgresearchgate.net For this compound, MD simulations could reveal the structure of the solvation shell around the polar carboxylic acid group and the oxime ether linkage. It would also allow for the study of the flexibility of the cycloheptane ring and the dynamics of intramolecular and intermolecular hydrogen bonding. Understanding these solvent effects is critical, as they can influence the molecule's conformational equilibrium and reactivity. nih.gov

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. While a QSRR study would require a dataset of related oxime ether carboxylic acids, the principles can be applied to this compound.

In a hypothetical QSRR study, a series of derivatives of this compound would be synthesized, and their reactivity in a specific reaction (e.g., hydrolysis rate) would be measured. A variety of molecular descriptors would then be calculated for each compound using computational methods. These descriptors can include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume), and topological indices. Statistical methods, such as multiple linear regression, would then be used to build a model that correlates these descriptors with the observed reactivity. Such a model could then be used to predict the reactivity of new, unsynthesized compounds in the same class.

Design and Synthesis of Derivatives and Analogues of 2 Cycloheptylideneamino Oxy Acetic Acid for Research

Structural Modification Strategies at the Carboxylic Acid Moiety

The carboxylic acid group is a critical functional group that can participate in vital interactions such as hydrogen bonding and electrostatic interactions. researchgate.net However, its acidic nature can also present challenges in research, such as limited diffusion across biological membranes. nih.gov To address this, several modification strategies can be employed.

One common approach is esterification , which converts the carboxylic acid into an ester. This modification can enhance lipophilicity and cell permeability. A variety of esters can be synthesized, from simple alkyl esters to more complex structures, to systematically modulate these properties. researchgate.net

Another strategy is amidation , where the carboxylic acid is converted into an amide. This can be achieved by coupling the parent acid with a diverse range of primary or secondary amines. Amide derivatives can exhibit altered hydrogen bonding capabilities and metabolic stability. biomedres.us

Furthermore, bioisosteric replacement of the carboxylic acid with other acidic functional groups can be explored. researchgate.net Bioisosteres are substituents or groups with similar physical or chemical properties that can impart different biological or physicochemical characteristics to the parent molecule. cambridgemedchemconsulting.com Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and acylsulfonamides. hyphadiscovery.com These replacements can offer advantages such as improved metabolic stability or altered acidity (pKa). nih.govnih.gov

Table 1: Examples of Structural Modifications at the Carboxylic Acid Moiety of 2-[(Cycloheptylideneamino)oxy]acetic acid
Modification StrategyResulting Functional GroupPotential Impact
Esterification-COOR (e.g., R = Methyl, Ethyl)Increased lipophilicity, enhanced membrane permeability
Amidation-CONR₂ (e.g., R = H, Alkyl)Modified hydrogen bonding, altered metabolic stability
Bioisosteric ReplacementTetrazoleSimilar acidity to carboxylic acid, potential for improved metabolic stability
Bioisosteric ReplacementHydroxamic AcidAltered acidity and chelating properties
Bioisosteric ReplacementAcylsulfonamideModulated acidity and lipophilicity

Variations in the Oxime Ether Linkage: Isosteric Replacements and Bioisosterism

The oxime ether linkage is a key structural feature of this compound. Its geometry and electronic properties can be modulated through isosteric and bioisosteric replacements. u-tokyo.ac.jp An isosteric replacement involves substituting an atom or group of atoms with another that has a similar size, shape, and electronic configuration.

A common isosteric replacement for the oxygen atom in the ether linkage is sulfur, to form a thioether . This substitution can alter the bond angle and length of the linkage, as well as its lipophilicity and metabolic stability. Another potential replacement is a **methylene (B1212753) group (CH₂) **, which would create a carbon-carbon bond in place of the carbon-oxygen bond, significantly altering the flexibility and electronic nature of the linker.

Bioisosteric replacements can also be considered to introduce more significant changes. For example, replacing the oxime ether with an amide bond would introduce a planar, rigid unit with different hydrogen bonding capabilities. nih.gov These modifications can provide valuable insights into the role of the oxime ether linkage in the compound's activity.

Table 2: Isosteric and Bioisosteric Replacements for the Oxime Ether Linkage
Replacement StrategyResulting LinkagePotential Impact
Isosteric ReplacementThioether (-S-)Altered bond geometry, increased lipophilicity
Isosteric ReplacementMethylene (-CH₂-)Increased flexibility, removal of heteroatom
Bioisosteric ReplacementAmide (-CONH-)Increased rigidity, altered hydrogen bonding

Cycloheptyl Ring Modifications: Substitutions and Ring Size Variations

Substitutions on the cycloheptyl ring can be introduced to explore specific interactions. For example, the introduction of small alkyl groups, halogens, or polar functional groups at various positions on the ring can be investigated. These substitutions can affect the molecule's lipophilicity, conformation, and potential metabolic pathways.

Ring size variation is another important strategy. The synthesis of analogues with smaller (e.g., cyclopentyl, cyclohexyl) or larger (e.g., cyclooctyl) cycloalkane rings can provide insights into the optimal ring size for activity. nih.gov Ring contraction or expansion can significantly alter the conformational preferences of the cycloalkyl group. acs.org For instance, replacing the cycloheptyl ring with a more rigid bicyclic system could also be a strategy to restrict the conformational freedom of this part of the molecule.

Table 3: Cycloheptyl Ring Modification Strategies
Modification StrategyExamplePotential Impact
SubstitutionMethyl, Fluoro, or Hydroxyl group on the ringAltered lipophilicity, conformation, and metabolic stability
Ring Size VariationCyclopentyl or CyclohexylChanges in size, shape, and conformational flexibility
Ring System VariationBicyclic systems (e.g., norbornyl)Increased rigidity and defined conformation

Stereochemical Control in Analogue Synthesis

The introduction of chiral centers into the molecule can lead to stereoisomers with distinct properties. Stereochemical control during the synthesis of analogues is crucial for understanding the three-dimensional requirements for the molecule's function.

For instance, if substitutions are introduced on the cycloheptyl ring, this can create one or more stereocenters. Stereoselective synthesis methods can be employed to obtain specific stereoisomers. researchgate.netnih.gov This could involve the use of chiral starting materials, chiral catalysts, or chiral auxiliaries to control the stereochemical outcome of the reactions. The synthesis of enantiomerically pure compounds allows for the investigation of stereospecific interactions at the molecular level.

Libraries of Derivatives for High-Throughput Screening in Mechanistic Studies

To efficiently explore the structure-activity relationships of this compound, the synthesis of a combinatorial library of derivatives is a powerful approach. acs.org This involves the systematic combination of a variety of building blocks corresponding to the different modifiable parts of the molecule. acs.org

For example, a library could be generated by reacting a set of substituted cycloalkanones with a set of substituted alkoxyamines, followed by diversification of the carboxylic acid moiety. This parallel synthesis approach can rapidly generate a large number of compounds for high-throughput screening. nih.gov The screening of these libraries can provide valuable data to identify key structural features required for activity and to guide further analogue design.

Prodrug Strategies for Enhanced Research Probe Delivery

For in vitro and in vivo research applications, it may be desirable to enhance the delivery of this compound to its site of action. Prodrug strategies can be employed to temporarily mask the carboxylic acid group, thereby increasing its lipophilicity and ability to cross cell membranes. researchgate.net

A common prodrug approach for carboxylic acids is the formation of esters . ebrary.net These esters can be designed to be stable in the extracellular environment but are cleaved by intracellular esterases to release the active carboxylic acid. google.com The choice of the ester promoiety can be tailored to control the rate of hydrolysis and the release of the parent compound. This strategy allows for the use of the compound as a research probe to study its effects in cellular or whole-organism models without the limitations imposed by the polarity of the carboxylic acid group.

Table 4: Prodrug Strategies for the Carboxylic Acid Moiety
Prodrug MoietyLinkageRelease Mechanism
Alkyl (e.g., Ethyl, Isopropyl)EsterEsterase-mediated hydrolysis
AcyloxymethylEsterEsterase-mediated hydrolysis

Despite a comprehensive search for the chemical compound "this compound," publicly available scientific literature and databases lack specific information regarding its interactions with biological systems. No detailed research findings, data tables, or mechanistic studies corresponding to the requested outline sections were found for this particular molecule.

The search yielded basic chemical identifiers and properties from resources such as PubChem, but no experimental data on its biological activity. uni.lu While numerous studies exist for other acetic acid derivatives and their roles in enzyme inhibition, molecular recognition, and metabolic pathways, this information is not transferable to the specific compound . Research on related but distinct molecules, such as 2-(thiophen-2-yl)acetic acid derivatives as mPGES-1 inhibitors or the general biological roles of acetic acid and 2-keto acids, does not provide the specific mechanistic details required for "this compound". nih.govnih.govnih.govnih.govfrontiersin.org

Consequently, without dedicated research on "this compound," it is not possible to provide a scientifically accurate and detailed exploration of its biological system interactions as outlined. The required subsections on molecular recognition, enzyme inhibition, cellular pathway interactions, its use as a chemical probe, the structural basis of its biomolecular interactions, its influence on metabolic pathways, and its cellular uptake mechanisms cannot be addressed due to the absence of specific data.

Further empirical research, including in vitro and in vivo studies, would be necessary to elucidate the biological profile of "this compound" and to generate the data required to populate the requested article structure.

Future Research Directions and Unexplored Avenues for 2 Cycloheptylideneamino Oxy Acetic Acid

Development of Novel Stereoselective Synthetic Methodologies

The exploration of a molecule's full potential is often contingent on the ability to synthesize its stereoisomers with high purity. For 2-[(cycloheptylideneamino)oxy]acetic acid, the development of novel stereoselective synthetic methodologies is a critical underexplored area. The oxime ether linkage and the cycloheptylidene ring present unique stereochemical challenges and opportunities.

Future research should focus on asymmetric synthesis routes that allow for the selective formation of specific stereoisomers. This could involve the use of chiral catalysts, auxiliaries, or starting materials to control the stereochemistry at key steps of the synthesis. For instance, the development of enantioselective methods for the formation of the C=N bond or the introduction of the acetic acid moiety could provide access to individual enantiomers. A hypothetical comparison of potential stereoselective synthetic routes is presented in Table 1.

Table 1: Hypothetical Comparison of Potential Stereoselective Synthetic Routes

Methodology Potential Advantages Potential Challenges
Chiral Catalyst High catalytic turnover, potential for high enantioselectivity. Catalyst design and synthesis, optimization of reaction conditions.
Chiral Auxiliary Covalently bonded, can offer high diastereoselectivity. Requires additional steps for attachment and removal.

Comprehensive Exploration of Structure-Reactivity Relationships

A systematic investigation into the structure-reactivity relationships (SRRs) of this compound and its derivatives is a fundamental yet unexplored avenue of research. Understanding how modifications to its molecular structure influence its chemical reactivity and physical properties is paramount for its rational design in various applications.

Future studies should involve the synthesis of a library of analogues with systematic variations in the cycloheptyl ring, the oxime ether linkage, and the acetic acid side chain. The reactivity of these analogues in a range of chemical transformations could then be quantitatively assessed. For example, modifications to the cycloheptyl ring size or the introduction of substituents could impact the steric and electronic environment of the oxime ether, thereby influencing its reactivity.

Advanced Computational Modeling for Predictive Design

The application of advanced computational modeling presents a powerful, yet currently untapped, tool for accelerating the exploration of this compound. In silico studies can provide valuable insights into the molecule's conformational preferences, electronic properties, and potential reaction pathways, guiding experimental efforts and enabling predictive design.

Future research should employ quantum mechanical calculations and molecular dynamics simulations to model the behavior of this compound. These computational approaches can be used to predict spectroscopic properties, calculate reaction barriers, and simulate interactions with other molecules. Such studies would be instrumental in understanding the fundamental principles governing its reactivity and in designing new derivatives with tailored properties.

Integration into Interdisciplinary Research Areas

The unique structural features of this compound suggest its potential for integration into diverse and interdisciplinary research fields such as systems chemistry and synthetic biology. These areas, which focus on complex chemical networks and the design of novel biological systems, respectively, are yet to explore the utility of this compound.

In systems chemistry, this molecule could be investigated as a component in self-assembling systems or as a precursor in the formation of complex molecular networks. In synthetic biology, it could be explored as a non-natural building block for the creation of novel biomolecules or as a molecular probe to study biological processes.

Expanding the Scope of Mechanistic Studies in Model Biological Systems

While some related imino-oxy acetic acid derivatives have been studied in biological contexts, the mechanistic details of how this compound might interact with biological systems remain a significant unknown. nih.gov Future research should aim to elucidate these potential interactions through detailed mechanistic studies in model biological systems.

Initial investigations could involve screening for its effects on specific enzymes or cellular pathways. Subsequent mechanistic studies could then employ techniques such as kinetic analysis, site-directed mutagenesis, and structural biology to identify molecular targets and characterize the mode of action. A hypothetical outline for such a mechanistic study is presented in Table 2.

Table 2: Hypothetical Outline for a Mechanistic Study in a Model Biological System

Phase Objective Key Methodologies
1. Screening Identify potential biological activity. High-throughput screening assays.
2. Target Identification Determine the molecular target(s). Affinity chromatography, proteomics.

Discovery of Novel Reactivity Patterns and Transformations

The full scope of the chemical reactivity of this compound is far from being fully understood. A fertile ground for future research lies in the discovery of novel reactivity patterns and chemical transformations involving this molecule. Its unique combination of functional groups—an oxime ether and a carboxylic acid—suggests the potential for unprecedented chemical behavior.

Systematic exploration of its reactions with a diverse range of reagents and under various conditions could lead to the discovery of new synthetic methodologies. For example, the oxime ether linkage could participate in novel cyclization or rearrangement reactions, while the carboxylic acid moiety provides a handle for further functionalization. Uncovering these novel transformations would not only expand the fundamental understanding of this molecule but also broaden its utility as a versatile building block in organic synthesis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[(Cycloheptylideneamino)oxy]acetic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves coupling cycloheptylideneamine with a glycine derivative via a nucleophilic substitution or amidation reaction. For example, a modified Horner-Wadsworth-Emmons reaction can be employed to introduce the oxyacetic acid moiety. Optimization includes adjusting solvent polarity (e.g., THF or DMF), temperature (40–60°C), and stoichiometric ratios of reagents. Catalytic bases like triethylamine may enhance reactivity .
  • Data Consideration : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC (≥95% purity threshold). Yields are often reported between 50–70% under optimized conditions .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for structural elucidation. The compound’s planar geometry and hydrogen-bonding patterns (e.g., O–H⋯O interactions) can be resolved using SHELX software for refinement . Complement with spectroscopic techniques:

  • NMR : 1^1H NMR (δ 1.5–2.5 ppm for cycloheptyl protons; δ 4.2–4.5 ppm for oxyacetic CH2_2).
  • IR : Stretching vibrations at ~1700 cm1^{-1} (C=O) and ~3300 cm1^{-1} (N–H) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antioxidant vs. anti-inflammatory efficacy) may arise from structural modifications or assay conditions. To address this:

  • Perform structure-activity relationship (SAR) studies by systematically varying substituents (e.g., cycloheptyl vs. cyclohexyl groups).
  • Use standardized assays (e.g., DPPH for antioxidant activity; COX-2 inhibition for anti-inflammatory effects) with positive controls (e.g., ascorbic acid, indomethacin).
  • Validate results across multiple cell lines or in vivo models to rule out cell-specific effects .

Q. What computational and experimental approaches are recommended for studying the compound’s interaction with biomolecular targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to predict binding affinity to enzymes (e.g., cyclooxygenase) or receptors. Focus on key residues (e.g., Arg120 in COX-2) for mutagenesis validation.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding constants (Kd_d) and thermodynamic parameters (ΔH, ΔS).
  • Circular Dichroism (CD) : Monitor conformational changes in target proteins upon ligand binding .

Q. How can researchers address low reproducibility in crystallographic data for this compound?

  • Methodological Answer : Ensure consistent crystal growth conditions (solvent, temperature, supersaturation). If twinning or disorder is observed, use SHELXL’s TWIN/BASF commands for refinement. Validate results with independent datasets and cross-check against Cambridge Structural Database (CSD) entries for analogous compounds .

Data Analysis and Experimental Design

Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies?

  • Methodological Answer :

  • Fit data to a logistic regression model to calculate EC50_{50}/IC50_{50} values.
  • Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., control vs. treated groups).
  • Report confidence intervals (95% CI) and p-values (α = 0.05) .

Q. How can researchers differentiate between covalent and non-covalent binding mechanisms?

  • Methodological Answer :

  • Mass Spectrometry (MS) : Detect adduct formation (e.g., + molecular weight of compound on target protein).
  • Kinetic Studies : Compare binding rates—covalent interactions often show time-dependent inhibition.
  • Competitive Assays : Use excess substrate to reverse non-covalent binding but not covalent modifications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.